
DMTr-LNA-C(Bz)-3-CED-phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a modified nucleic acid monomer used in the synthesis of oligonucleotides. This compound is part of the locked nucleic acid (LNA) family, which is known for its enhanced stability and specificity in binding to complementary nucleic acids. The presence of the DMTr (dimethoxytrityl) group protects the 5’ hydroxyl group during synthesis, while the benzoyl (Bz) group protects the cytosine base. The CED (cyanoethyl diisopropyl) phosphoramidite is used for the incorporation of the monomer into oligonucleotides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-LNA-C(Bz)-3-CED-phosphoramidite involves several steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of the nucleoside is protected using the DMTr group.
Protection of the Cytosine Base: The cytosine base is protected with a benzoyl group to prevent unwanted reactions during subsequent steps.
Formation of the Phosphoramidite: The protected nucleoside is then reacted with cyanoethyl diisopropyl chlorophosphoramidite to form the phosphoramidite.
Industrial Production Methods
Industrial production of this compound typically involves automated synthesis using solid-phase techniques. This allows for the efficient and scalable production of the compound with high purity and yield.
化学反応の分析
Types of Reactions
DMTr-LNA-C(Bz)-3-CED-phosphoramidite undergoes several types of reactions:
Oxidation: The phosphite triester formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Deprotection: The DMTr and benzoyl protecting groups are removed under acidic and basic conditions, respectively.
Coupling: The phosphoramidite reacts with the 5’ hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Trichloroacetic acid for DMTr removal and ammonium hydroxide for benzoyl removal.
Coupling: Tetrazole or other activators to facilitate the reaction between the phosphoramidite and the hydroxyl group.
Major Products Formed
The major product formed from these reactions is the oligonucleotide with the incorporated LNA monomer, which exhibits enhanced stability and binding specificity.
科学的研究の応用
DMTr-LNA-C(Bz)-3-CED-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and other nucleic acid-based therapeutics.
Medicine: Utilized in the design of diagnostic probes and therapeutic agents for genetic diseases.
Industry: Applied in the production of high-affinity probes for molecular diagnostics and research.
作用機序
The mechanism of action of DMTr-LNA-C(Bz)-3-CED-phosphoramidite involves the incorporation of the LNA monomer into oligonucleotides, which enhances their binding affinity and specificity to complementary nucleic acids. The locked nucleic acid structure restricts the flexibility of the sugar-phosphate backbone, resulting in a more stable and rigid duplex formation. This increased stability and specificity make LNA-modified oligonucleotides highly effective in targeting specific nucleic acid sequences.
類似化合物との比較
Similar Compounds
- DMT-locMeC(bz) Phosphoramidite
- DMT-locA(bz) Phosphoramidite
- DMT-locG(ib) Phosphoramidite
- DMT-locT Phosphoramidite
Uniqueness
DMTr-LNA-C(Bz)-3-CED-phosphoramidite is unique due to its combination of the DMTr protecting group, benzoyl-protected cytosine, and the CED phosphoramidite. This combination provides enhanced stability and specificity in oligonucleotide synthesis, making it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C47H52N5O9P |
|---|---|
分子量 |
861.9 g/mol |
IUPAC名 |
N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42+,44-,46-,62?/m1/s1 |
InChIキー |
SSGINSHBUWKRHC-XCHZTBEFSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



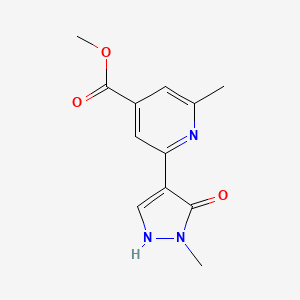
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
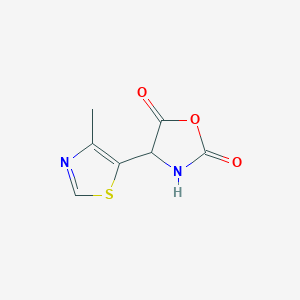
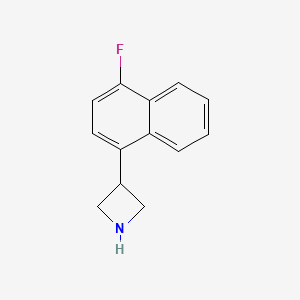
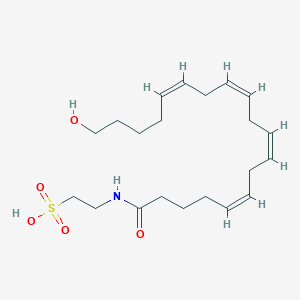
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)

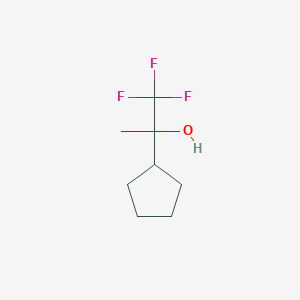
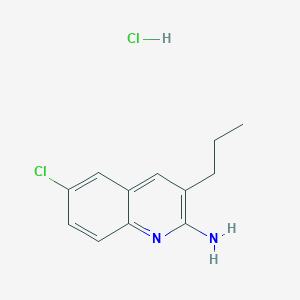
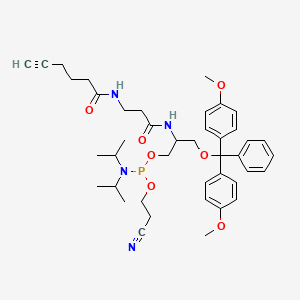


![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
